4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenyl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a 2-chloro-1,3-thiazol-5-ylmethoxy group at the 4-position of the benzene ring and an N-linked 3,4-dimethoxyphenyl substituent. Notably, commercial production of this compound has been discontinued (Biosynth, 2025), suggesting challenges in synthesis or scalability .
Properties
IUPAC Name |
4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O5S2/c1-24-16-8-3-12(9-17(16)25-2)21-28(22,23)15-6-4-13(5-7-15)26-11-14-10-20-18(19)27-14/h3-10,21H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMDYTQNUKBENO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC3=CN=C(S3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiazole ring The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and benzenesulfonamide rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenyl)benzenesulfonamide may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers can investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. Its structure suggests it may have activity against certain diseases or conditions, making it a candidate for drug development and pharmacological studies.
Industry
In industrial applications, this compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties may also make it useful in materials science or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects may be mediated through the inhibition or activation of these targets, leading to changes in cellular processes and biological outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Sulfonamide Substituents
- 4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide : Replaces the sulfonamide group with a carboximidamide, reducing molecular weight (C11H10ClN3O2S, MW: 283.7 g/mol vs. ~437.9 g/mol for the target compound). The absence of the sulfonamide linkage may alter solubility and target specificity .
- N-(3,4-Dimethylisoxazol-5-yl)-4-(3-(3,4-dimethoxyphenyl)ureido)benzenesulfonamide (15h): Features a ureido linker instead of a direct sulfonamide bond.
Heterocyclic Variations
- 4-Chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide: Substitutes the thiazole ring with an isoxazole, altering electronic properties and steric bulk.
- Dual Thiazolylmethoxy Derivative (CAS 900015-44-3) : Incorporates two thiazolylmethoxy groups and a trifluoromethoxyphenyl substituent (MW: 752.6 g/mol). The increased size and hydrophobicity may hinder cellular permeability compared to the target compound .
Table 1: Structural and Functional Comparison of Selected Analogues
Key Notes
Pharmacological Data Gap: No direct binding or cytotoxicity data (e.g., SRB assay ) are available for the target compound, necessitating further experimental validation.
Synthetic Feasibility : The discontinuation of commercial production suggests synthetic complexity or instability, contrasting with simpler analogues like Rip-B .
Structural Optimization : Thiazole-containing derivatives may offer enhanced bioactivity over isoxazole or carboximidamide variants, but trade-offs in solubility and bioavailability require evaluation.
Biological Activity
The compound 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenyl)benzenesulfonamide is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C20H21ClN2O5S2
- CAS Number : 339105-33-8
- Molecular Weight : 468.97 g/mol
The compound features a thiazole ring, a benzenesulfonamide group, and methoxy and dimethoxyphenyl substituents. These structural components contribute to its biological activity by enabling interactions with various biological targets.
Target Interactions
Thiazole derivatives are known for their ability to interact with a variety of biological targets, including enzymes and receptors. The specific interactions of this compound can be summarized as follows:
- Enzyme Inhibition : Thiazole derivatives may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : The compound may bind to specific receptors, modulating their activity and influencing cellular responses.
Biochemical Pathways Affected
The exact biochemical pathways affected by this compound are still under investigation. However, thiazole derivatives have been shown to influence pathways related to inflammation, cancer progression, and microbial resistance.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Thiazole derivatives have shown effectiveness against various bacterial strains and fungi. The antimicrobial activity is attributed to their ability to disrupt cell wall synthesis and inhibit protein synthesis in microbes.
Anticancer Potential
Thiazole derivatives are also being explored for their anticancer properties:
- Cell Line Studies : In vitro testing on cancer cell lines has demonstrated that certain thiazole derivatives can induce apoptosis (programmed cell death) in tumor cells. For example, compounds with similar structures have shown IC50 values in the micromolar range against various cancer cell lines.
Study 1: Antiviral Activity
A study published in MDPI highlighted that thiazole derivatives can inhibit viral replication. For instance, certain thiazole compounds were found to significantly reduce the replication of Hepatitis C virus (HCV) in cell cultures with EC50 values indicating high potency against the virus .
| Compound | EC50 (µM) | Target |
|---|---|---|
| Thiazole Derivative A | 0.35 | HCV NS5B |
| Thiazole Derivative B | 0.26 | HCV NS5B |
Study 2: Anti-inflammatory Effects
Another research highlighted the anti-inflammatory potential of thiazole derivatives. The compounds were tested for their ability to inhibit leukotriene B4 production in CHO cells overexpressing human receptors . The most potent derivative showed an IC50 value lower than established anti-inflammatory drugs.
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Compound X | 0.15 | Inhibition of leukotriene B4 |
Q & A
Basic Synthesis and Optimization
Q: How can researchers optimize the synthesis of 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N-(3,4-dimethoxyphenyl)benzenesulfonamide to improve yields? A:
- Reagent Selection : Use absolute ethanol and glacial acetic acid as solvents for condensation reactions, as these promote efficient reflux while minimizing side products .
- Stepwise Monitoring : Employ TLC (thin-layer chromatography) to track reaction progress (e.g., Rf values ~0.75 in ethyl acetate/hexane systems) and isolate intermediates .
- Purification : Recrystallization from ethanol-DMF mixtures (e.g., 1:1 v/v) enhances purity, as demonstrated for analogous sulfonamide derivatives .
Basic Structural Characterization
Q: Which analytical techniques are critical for confirming the structural integrity of this compound? A:
- 1H/13C NMR : Assign chemical shifts for key groups (e.g., thiazole protons at δ 7.2–7.5 ppm, methoxy groups at δ 3.8–4.0 ppm) to verify regiochemistry .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
- HPLC Purity Analysis : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) to ensure >95% purity .
Advanced Biological Activity Evaluation
Q: How should researchers design in vitro assays to evaluate antitumor activity for this compound? A:
- Cell Line Panels : Test against NCI-60 cancer cell lines (e.g., leukemia, melanoma) at concentrations ranging from 1 nM to 100 µM, with 48–72 hr incubation periods .
- Mechanistic Probes : Combine with apoptosis markers (e.g., Annexin V/PI staining) and enzyme inhibition assays (e.g., carbonic anhydrase IX) to identify targets .
- Dose-Response Analysis : Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism) and compare to reference drugs like cisplatin .
Advanced Structure-Activity Relationship (SAR) Studies
Q: What structural modifications enhance the bioactivity of this compound in antiviral research? A:
- Thiazole Substitution : Replace 2-chloro with electron-withdrawing groups (e.g., trifluoromethyl) to improve binding to viral proteases, as seen in anti-HSV-1 analogs .
- Methoxy Positioning : Compare 3,4-dimethoxyphenyl with 4-methoxyphenyl derivatives; the former shows higher solubility and membrane permeability .
- Sulfonamide Linkers : Introduce carboxamide or hydrazine linkers to modulate pharmacokinetics (e.g., logP reduction by 0.5–1.0 units) .
Data Contradiction Resolution
Q: How can researchers address discrepancies in biological activity data between structural analogs? A:
- Orthogonal Assays : Validate activity using both cell-based (e.g., MTT assay) and biochemical (e.g., enzyme inhibition) methods to rule out false positives .
- Crystallographic Analysis : Resolve SAR ambiguities via X-ray diffraction (e.g., PDB ID 4QH for benzimidazole-sulfonamide analogs) .
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., HER2 kinase) and rationalize activity differences .
Advanced Mechanistic Studies
Q: What methodologies are recommended for probing the mechanism of action of this compound in cancer cells? A:
- Kinetic Profiling : Perform time-resolved fluorescence assays (e.g., FLIPR Tetra) to monitor intracellular calcium flux or caspase activation .
- Transcriptomics : Use RNA-seq to identify dysregulated pathways (e.g., PI3K/AKT/mTOR) post-treatment .
- Protein Binding : Employ surface plasmon resonance (SPR) to measure affinity for suspected targets (e.g., Kd values <100 nM for tubulin) .
Solubility and Formulation Challenges
Q: How can researchers improve aqueous solubility for in vivo studies? A:
- Salt Formation : Synthesize hydrochloride salts (e.g., via HCl gas treatment in dioxane) to enhance solubility by 2–3 orders of magnitude .
- Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) for sustained release, as validated for benzothiazole sulfonamides .
- Co-Solvent Systems : Use 10% DMSO/90% saline for intraperitoneal administration, ensuring <0.1% hemolysis in RBC assays .
Computational Modeling for Design
Q: Which computational tools are effective for predicting the reactivity of intermediates in the synthesis pathway? A:
- DFT Calculations : Use Gaussian 16 to optimize transition states (e.g., B3LYP/6-31G* level) for key steps like thiazole cyclization .
- Retrosynthetic Planning : Leverage Synthia or Reaxys to identify viable routes (e.g., Lawesson’s reagent for thiazole formation) .
- ADMET Prediction : Utilize SwissADME to estimate bioavailability (%F >50) and BBB penetration (logBB >0.3) .
Stability and Degradation Analysis
Q: What strategies mitigate degradation during long-term storage? A:
- Lyophilization : Store as lyophilized powders at -80°C under argon to prevent hydrolysis of the sulfonamide group .
- Light Protection : Use amber vials to block UV-induced degradation (e.g., t1/2 extension from 7 to 30 days) .
- Accelerated Stability Testing : Conduct ICH Q1A-compliant studies (40°C/75% RH for 6 months) with HPLC monitoring .
Cross-Disciplinary Applications
Q: How can this compound be repurposed for non-oncological research? A:
- Antiviral Screens : Test against HSV-1 (IC50 <10 µM) via plaque reduction assays, as shown for related diazenyl-benzenesulfonamides .
- Neuroinflammation Models : Evaluate COX-2 inhibition in microglial cells (e.g., BV-2 line) using ELISA for PGE2 suppression .
- Agricultural Chemistry : Explore fungicidal activity against Phytophthora infestans via mycelial growth inhibition assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
